methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
Brand Name: Vulcanchem
CAS No.: 405917-31-9
VCID: VC5289257
InChI: InChI=1S/C28H28O5/c1-3-4-5-6-9-21-16-24-22-10-7-8-11-23(22)28(30)33-26(24)17-25(21)32-18-19-12-14-20(15-13-19)27(29)31-2/h7-8,10-17H,3-6,9,18H2,1-2H3
SMILES: CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C(=O)OC)OC(=O)C4=CC=CC=C42
Molecular Formula: C28H28O5
Molecular Weight: 444.527

methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate

CAS No.: 405917-31-9

Cat. No.: VC5289257

Molecular Formula: C28H28O5

Molecular Weight: 444.527

* For research use only. Not for human or veterinary use.

methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate - 405917-31-9

Specification

CAS No. 405917-31-9
Molecular Formula C28H28O5
Molecular Weight 444.527
IUPAC Name methyl 4-[(2-hexyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate
Standard InChI InChI=1S/C28H28O5/c1-3-4-5-6-9-21-16-24-22-10-7-8-11-23(22)28(30)33-26(24)17-25(21)32-18-19-12-14-20(15-13-19)27(29)31-2/h7-8,10-17H,3-6,9,18H2,1-2H3
Standard InChI Key OXLJSQDYGFUQLV-UHFFFAOYSA-N
SMILES CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C(=O)OC)OC(=O)C4=CC=CC=C42

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound’s structure integrates a benzochromene scaffold (a fused tricyclic system comprising two benzene rings and a pyrone moiety) with two critical substituents:

  • A 2-hexyl group enhancing lipophilicity and membrane permeability.

  • A 4-(methoxycarbonyl)benzyloxy moiety contributing to steric bulk and electronic effects.

The IUPAC name, methyl 4-[(2-hexyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate, reflects these substituents’ positions (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.405917-31-9
Molecular FormulaC<sub>28</sub>H<sub>28</sub>O<sub>5</sub>
Molecular Weight444.527 g/mol
SMILESCCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C(=O)OC)OC(=O)C4=CC=CC=C42
InChIKeyOXLJSQDYGFUQLV-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis involves:

  • Benzochromene Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions to construct the coumarin core.

  • Etherification: Introduction of the hexyl group via Williamson ether synthesis, utilizing sodium hydride (NaH) as a base for deprotonation.

  • Esterification: Coupling the intermediate with methyl 4-(bromomethyl)benzoate to install the benzoate ester .

Critical parameters include:

  • Temperature: 60–80°C for etherification to prevent side reactions.

  • Solvents: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

Physicochemical Properties

Solubility and Stability

While solubility data remain unreported, structural analogs (e.g., PubChem CID 4292397) exhibit limited aqueous solubility due to hydrophobic substituents, necessitating dimethyl sulfoxide (DMSO) for in vitro assays . Stability studies suggest susceptibility to alkaline hydrolysis at the ester group, requiring storage at –20°C under inert conditions .

Table 2: Comparative Analysis with Related Derivatives

CompoundMolecular Weight (g/mol)Key Functional Groups
Target Compound444.527Hexyl, benzoate ester
PubChem CID 4292397524.5Methoxycarbonylbenzyloxy

Biological Activities and Mechanisms

Antimicrobial Efficacy

The benzochromene core disrupts microbial cell membranes, with reported MIC values of 8–16 µg/mL against Staphylococcus aureus. Synergistic effects with fluconazole suggest utility in combating resistant strains.

Applications in Drug Development

Lead Optimization

Structural modifications (e.g., replacing the hexyl chain with shorter alkyl groups) are being explored to improve solubility without compromising activity. Molecular docking studies predict strong binding affinity (−9.2 kcal/mol) for the ATP-binding site of PI3Kα, a cancer target .

Diagnostic Imaging

Fluorescent properties (λ<sub>em</sub> = 450 nm) enable its use as a probe for tracking drug distribution in vivo, leveraging the benzochromene moiety’s inherent luminescence .

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